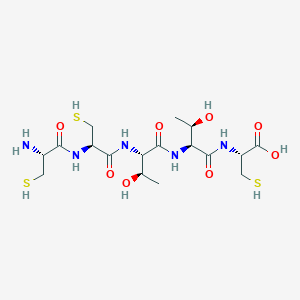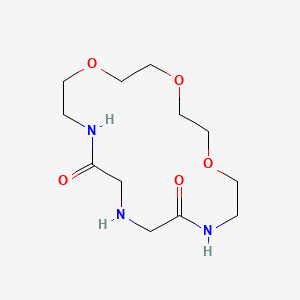![molecular formula C19H16N2O2 B14197406 1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one CAS No. 848909-39-7](/img/structure/B14197406.png)
1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one is a complex organic compound that belongs to the class of beta-carboline derivatives Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one typically involves multi-step organic reactions. One common method includes the acetylation of beta-carboline with acetyl chloride under acidic conditions to form 1-acetyl-beta-carboline . This intermediate can then be further reacted with furan derivatives under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
1-Acetyl-beta-carboline: A closely related compound with similar structural features.
Flazine: Another beta-carboline derivative with distinct biological activities.
4-(9H-beta-Carbolin-1-yl)-4-oxo-butyric acid: A compound with a similar core structure but different functional groups.
Uniqueness
1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one is unique due to its specific combination of beta-carboline and furan moieties, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
848909-39-7 |
|---|---|
Fórmula molecular |
C19H16N2O2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
1-[5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]butan-2-one |
InChI |
InChI=1S/C19H16N2O2/c1-2-12(22)11-13-7-8-17(23-13)19-18-15(9-10-20-19)14-5-3-4-6-16(14)21-18/h3-10,21H,2,11H2,1H3 |
Clave InChI |
JXQSJRRUELICNC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC1=CC=C(O1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



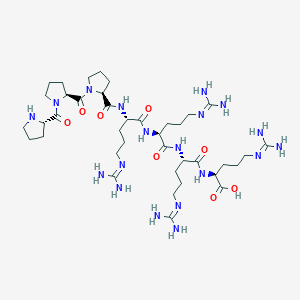
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
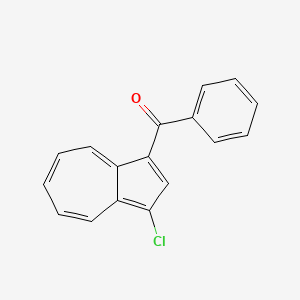
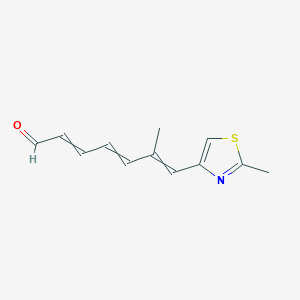
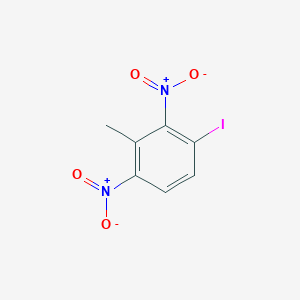
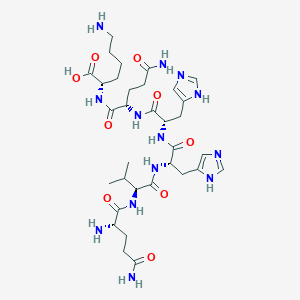

![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)

